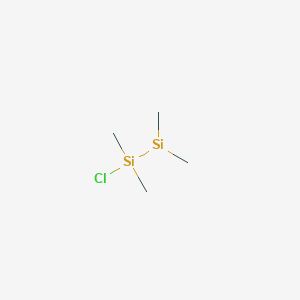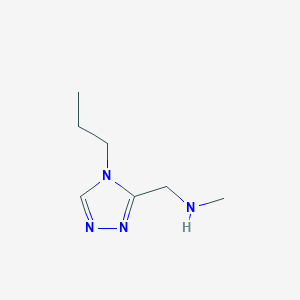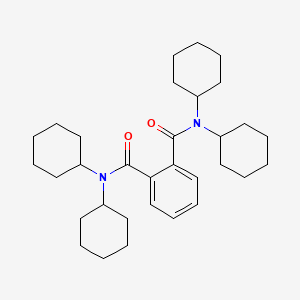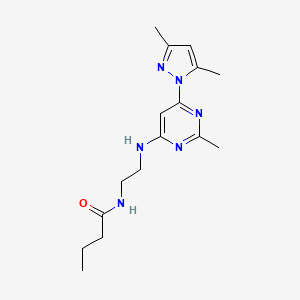![molecular formula C17H28N2O3S2 B14141921 N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide CAS No. 592472-93-0](/img/structure/B14141921.png)
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is an organic compound with a complex structure that includes tert-butylsulfanyl, dimethylphenyl, and methylsulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate alkylating agent.
Introduction of the dimethylphenyl group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the dimethylphenyl group.
Addition of the methylsulfonyl group: This can be done using a sulfonyl chloride reagent under basic conditions.
Coupling with glycinamide: The final step involves coupling the intermediate with glycinamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor activity and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(tert-butylsulfanyl)ethyl]-4-methylbenzene-1-sulfonamide .
- N-tert-Butyl-2-thiophenesulfonamide .
Uniqueness
N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
592472-93-0 |
|---|---|
Fórmula molecular |
C17H28N2O3S2 |
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
N-(2-tert-butylsulfanylethyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide |
InChI |
InChI=1S/C17H28N2O3S2/c1-13-8-7-9-15(14(13)2)19(24(6,21)22)12-16(20)18-10-11-23-17(3,4)5/h7-9H,10-12H2,1-6H3,(H,18,20) |
Clave InChI |
CCLSUASIGIVKLN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Naphthalen-2-ylamino)-acetic acid [1-pyridin-2-yl-meth-(E)-ylidene]-hydrazide](/img/structure/B14141844.png)
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14141852.png)
![N-(2-(4-methylpiperidin-1-yl)pyrimidin-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B14141860.png)

![2-Sulfanyl-4-(trifluoromethyl)-5,6-dihydrofuro[2,3-h]quinoline-3-carbonitrile](/img/structure/B14141869.png)
![4-[4-(Pentafluorophenyl)piperazin-1-yl]aniline](/img/structure/B14141873.png)
![N-(4-methylphenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14141886.png)


![5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14141906.png)
![5-Aminobenz[cd]indol-2(1H)-one](/img/structure/B14141909.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(3-fluorophenyl)benzamide](/img/structure/B14141928.png)
